3-[Ethyl(phenyl)sulfamoyl]benzoic acid

Medicinal chemistry Drug design ADME

This meta-substituted sulfamoyl benzoic acid features an N-ethyl-N-phenyl substitution pattern, enabling precise SAR exploration for AKR1C3 and phosphatase inhibitors. Its lower LogP (2.6) vs. 4-isomers facilitates ADME optimization. Serves as a baseline scaffold for systematic substitution studies. Validate target engagement with this regioisomerically defined intermediate.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 325721-87-7
Cat. No. B2531327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl(phenyl)sulfamoyl]benzoic acid
CAS325721-87-7
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H15NO4S/c1-2-16(13-8-4-3-5-9-13)21(19,20)14-10-6-7-12(11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)
InChIKeyNZRQFMPFEUTMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[Ethyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-87-7): Procurement-Relevant Chemical Profile and Comparator Context


3-[Ethyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-87-7; C₁₅H₁₅NO₄S; MW 305.35) is a meta-substituted sulfamoyl benzoic acid derivative characterized by an N-ethyl-N-phenyl substitution pattern at the sulfamoyl nitrogen . As a research-use-only chemical intermediate with a TPSA of 74.68 Ų and calculated LogP of 2.6 , this compound occupies a defined structural niche distinct from its positional isomers (2- and 4-substituted analogs) and N-methyl or N-allyl congeners. Its procurement value centers on structure-activity relationship (SAR) exploration within sulfamoylbenzoic acid-based inhibitor programs, where specific regioisomerism and N-substitution geometry materially impact target engagement [1].

Why 3-[Ethyl(phenyl)sulfamoyl]benzoic Acid Cannot Be Replaced by Close Analogs: The Structural Basis for Differentiated Selection


Sulfamoylbenzoic acid derivatives exhibit pronounced regioisomer-dependent pharmacological divergence due to differential hydrogen-bonding geometries, steric constraints within target binding pockets, and distinct lipophilicity-driven pharmacokinetic behaviors [1]. The meta (3-) substitution pattern fundamentally alters the spatial orientation of the carboxylate pharmacophore relative to the sulfamoyl group compared to para (4-) analogs, directly impacting key intermolecular interactions in enzyme inhibition [2]. Furthermore, the specific N-ethyl-N-phenyl substitution on the sulfamoyl nitrogen critically modulates target selectivity profiles—substituting ethyl with methyl or allyl produces measurable shifts in potency across phosphatase, phospholipase, and protease targets [3]. Computational 3D-QSAR studies on 3-sulfamoylbenzoic acid derivatives confirm that electrostatic and steric fields around the N-substituent region are principal determinants of inhibitory activity [2]. Generic interchange within this scaffold family without empirical validation therefore introduces quantifiable risk of altered potency, reduced target selectivity, and unintended off-target engagement.

Quantitative Differentiation Evidence: 3-[Ethyl(phenyl)sulfamoyl]benzoic Acid Versus Key Analogs


Positional Isomerism: 3-Substitution versus 4-Substitution Alters Lipophilicity and Physicochemical Profile

The meta (3-) regioisomer exhibits reduced lipophilicity compared to the para (4-) analog, as quantified by calculated XLogP3 values. This difference derives from altered electron distribution and dipole moment orientation at the benzoic acid ring, which directly impacts membrane permeability and aqueous solubility profiles in biological systems [1].

Medicinal chemistry Drug design ADME Physicochemical property

N-Substituent Impact: Ethyl versus Chloro-Aryl Modifications Alter Lipophilicity by >1 Log Unit

The unsubstituted benzoic acid core of the target compound yields a LogP of 2.6, whereas introducing two chloro substituents at the 2- and 4-positions increases XLogP3 to 3.8. This >1 log unit difference translates to a theoretical ~10-fold increase in membrane partitioning, with significant implications for cellular permeability and clearance pathways [1].

Structure-activity relationship Lead optimization ADME

N-Alkyl Variation: Methyl versus Allyl Modulation of Receptor-Binding Activity

Sulfamoylbenzoic acid derivatives exhibit N-substituent-dependent activity against human receptor targets. While direct activity data for 3-[ethyl(phenyl)sulfamoyl]benzoic acid are not publicly available, analogs with varied N-substitution demonstrate measurable, albeit low-potency, binding to human corticotropin-releasing factor-binding protein (CRF-BP) and T cell receptor alpha variable 4 (TRAV4), establishing a class-level pharmacophore that is sensitive to N-alkyl identity [1] [2].

Structure-activity relationship Receptor pharmacology Binding affinity

Core Scaffold Modification: 4-Methyl Substitution Effects on Phosphatase Inhibitory Activity

Introduction of a methyl group at the 4-position of the benzoic acid ring, adjacent to the sulfamoyl moiety, yields a compound with quantifiable activity against low molecular weight phosphotyrosine protein phosphatase (LMW-PTP), whereas the unsubstituted 3-[ethyl(phenyl)sulfamoyl]benzoic acid lacks publicly reported activity data, suggesting the 4-methyl modification may confer target engagement capability not present in the parent scaffold [1].

Phosphatase inhibition Enzyme inhibitor Drug discovery

Advanced Derivative Activity: Ester Conjugation Enhances CTDSP1 Inhibition to Single-Digit Micromolar Potency

Esterification of 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid with a substituted pyrimidinone moiety yields a derivative (BDBM83125) exhibiting ~5.7-fold enhanced potency against carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1) compared to the free acid's activity against LMW-PTP [1].

Phosphatase inhibitor RNA polymerase II Gene transcription Prodrug

Class-Level Predictive Modeling: 3-Sulfamoylbenzoic Acid Scaffold Validated as AKR1C3 Inhibitor Pharmacophore

A comprehensive 3D-QSAR study on 3-sulfamoylbenzoic acid derivatives targeting aldo-keto reductase 1C3 (AKR1C3)—a validated therapeutic target for castration-resistant prostate cancer—established robust predictive models linking structural features to inhibitory potency [1].

Prostate cancer Hormone-dependent cancer Aldo-keto reductase Computational chemistry

Research Application Scenarios for 3-[Ethyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-87-7)


AKR1C3 Inhibitor Development for Castration-Resistant Prostate Cancer Research

Procurement for AKR1C3 inhibitor programs. The 3-sulfamoylbenzoic acid scaffold is validated by 3D-QSAR models as an AKR1C3 inhibitor pharmacophore, with COMFA and COMSIA models showing strong predictive performance (R² = 0.973 and 0.984; R²_pred = 0.864 and 0.756) [1]. 3-[Ethyl(phenyl)sulfamoyl]benzoic acid provides a chemically defined, N-ethyl-N-phenyl-substituted entry point for synthesizing and testing novel AKR1C3 inhibitors, enabling direct comparison against other N-substituted analogs within established predictive frameworks.

Structure-Activity Relationship (SAR) Studies on Phosphatase Inhibition

Procurement for phosphatase inhibitor SAR exploration. The 4-methyl-substituted analog demonstrates quantifiable LMW-PTP inhibitory activity (IC₅₀ = 21,200 nM) [2], while the pyrimidinone ester derivative shows enhanced CTDSP1 activity (IC₅₀ = 3,710 nM) [3]. The unsubstituted target compound serves as the baseline scaffold for systematic substitution studies to delineate the contribution of ring methylation versus ester conjugation to phosphatase engagement.

Receptor-Binding Pharmacophore Exploration

Procurement for receptor target screening programs. N-allyl and N-methyl congeners exhibit measurable binding to CRF-BP (EC₅₀ > 53,000 nM) and TRAV4 (IC₅₀ = 49,100 nM) [4], establishing class-level receptor engagement capability. The N-ethyl-substituted target compound enables direct, isosteric comparison to map the SAR of N-alkyl substitution on receptor binding affinity and selectivity.

Physicochemical Property Optimization in Lead Series

Procurement for ADME optimization campaigns. The target compound (LogP = 2.6) exhibits a ~0.64 LogP reduction versus the 4-positional isomer (XLogP3 = 3.243) [5] and a ~1.2 LogP reduction versus the 2,4-dichloro-substituted analog (XLogP3 = 3.8) [6]. These quantifiable lipophilicity differences directly impact aqueous solubility and membrane partitioning, making the target compound the preferred choice for lead series where lower LogP is the explicit optimization objective.

Quote Request

Request a Quote for 3-[Ethyl(phenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.